molecular formula C8H9ClN2S B1597433 1-(5-Chloro-2-methylphenyl)-2-thiourea CAS No. 72806-61-2

1-(5-Chloro-2-methylphenyl)-2-thiourea

Cat. No.: B1597433
CAS No.: 72806-61-2
M. Wt: 200.69 g/mol
InChI Key: VCAAMKSMNMYWFY-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methylphenyl)-2-thiourea is a useful research compound. Its molecular formula is C8H9ClN2S and its molecular weight is 200.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spectroscopic and Structural Characterization

Spectroscopic Analysis : Thiourea derivatives are extensively studied for their structural characteristics using various spectroscopic techniques. The synthesis and characterization of such derivatives often involve single crystal XRD, NMR, FT-IR, and UV/vis spectroscopy, revealing detailed insights into their molecular structure and vibrational frequencies. These studies not only elucidate the molecular geometry and electronic properties but also highlight the stability and charge distribution within the molecules, facilitating their application in molecular electronics and photonics (Y. Mary et al., 2016; Hamza M. Abosadiya et al., 2015).

Crystal Structure Analysis : The detailed crystallographic analysis of thiourea derivatives provides vital information about their solid-state arrangements, hydrogen bonding patterns, and potential for forming supramolecular assemblies. These properties are crucial for designing materials with specific optical and mechanical properties (A. Saeed et al., 2010).

Biological and Medicinal Applications

Antimicrobial Agents : The synthesis of thiourea derivatives has been driven by their potent antimicrobial activities. Research has demonstrated that certain thiourea compounds exhibit significant inhibitory effects against a range of bacterial and fungal species, highlighting their potential as lead compounds in the development of new antimicrobial agents (T. Benneche et al., 2011).

DNA Binding and Antioxidant Properties : Thiourea derivatives have shown promising results in studies investigating their interaction with DNA and antioxidant activities. These findings suggest potential applications in the development of anticancer drugs and antioxidants, with some compounds displaying binding affinities and activities that merit further exploration (Shaista Tahir et al., 2015).

Catalysis and Material Science

Organocatalysis : Thioureas have emerged as powerful scaffolds in organocatalysis, promoting a variety of asymmetric reactions with high enantioselectivity. Their ability to form hydrogen bonds with substrates facilitates the activation and stabilization of reaction intermediates, underscoring their utility in synthetic organic chemistry (J. Malerich et al., 2008).

Properties

IUPAC Name

(5-chloro-2-methylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2S/c1-5-2-3-6(9)4-7(5)11-8(10)12/h2-4H,1H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCAAMKSMNMYWFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374013
Record name 1-(5-Chloro-2-methylphenyl)-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72806-61-2
Record name 1-(5-Chloro-2-methylphenyl)-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 72806-61-2
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Synthesis routes and methods

Procedure details

8.9 ml of benzoyl chloride are added to a solution of 5.9 g of ammonium thiocyanate in 130 ml of anhydrous acetone. The reaction mixture is heated under reflux for 15 minutes and then after cooling, 10 g of 5-chloro-2-methylaniline are added. The reaction mixture is heated under reflux for 2 hours and the acetone is removed by distillation under vacuum. The residue obtained is taken up in dichloromethane. The mixture is washed with water, dried over sodium sulphate and evaporated under vacuum. The expected product is obtained in the form of an oil with a quantitative yield.
Quantity
8.9 mL
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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